molecular formula C14H20BrNSi B065305 4-Bromo-1-(tert-butyldimethylsilyl)indole CAS No. 193694-04-1

4-Bromo-1-(tert-butyldimethylsilyl)indole

Numéro de catalogue: B065305
Numéro CAS: 193694-04-1
Poids moléculaire: 310.3 g/mol
Clé InChI: LTHHTJMKYUPWCR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Bromo-1-(tert-butyldimethylsilyl)indole is a synthetic organic compound with the molecular formula C14H20BrNSi. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound is characterized by the presence of a bromine atom at the 4-position and a tert-butyldimethylsilyl group at the 1-position of the indole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

The synthesis of 4-Bromo-1-(tert-butyldimethylsilyl)indole typically involves the following steps:

Analyse Des Réactions Chimiques

4-Bromo-1-(tert-butyldimethylsilyl)indole undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, tert-butyllithium for lithiation, and tetra-n-butylammonium fluoride for deprotection. Major products formed from these reactions depend on the specific nucleophiles or electrophiles used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-1-(tert-butyldimethylsilyl)indole serves as a precursor in the synthesis of biologically active compounds. Its structural features facilitate the development of indole-based pharmaceuticals. Notably, derivatives of indoles have been explored for their potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Case Study: Diindolylamine Synthesis
A study investigated the synthesis of diindolylamines via palladium-catalyzed cross-coupling reactions involving bromoindoles and aminoindoles. The introduction of a tert-butyldimethylsilyl group at the 1-position of indoles enhances stability and reactivity, making these derivatives suitable for further functionalization and biological evaluation . This approach highlights the utility of this compound in generating compounds with promising pharmacological properties.

Synthetic Methodology Development

The compound is instrumental in developing synthetic methodologies, particularly in the field of cross-coupling reactions. The presence of the bromine atom allows for electrophilic substitution reactions, while the tert-butyldimethylsilyl group provides stability under various reaction conditions.

Table 1: Summary of Synthetic Applications

Application AreaDescription
Cross-Coupling ReactionsUtilized as a coupling partner in palladium-catalyzed reactions .
Electrophilic Aromatic SubstitutionServes as a substrate for electrophilic substitution to introduce other groups .
Stability StudiesInvestigated for its stability under different conditions, influencing product yields .

Material Science

In material science, derivatives of this compound have been explored for their potential use in organic electronics. The structural modifications allow for tuning electronic properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.

Case Study: Organic Electroluminescent Materials
Research has shown that indole derivatives can act as hole transport materials in OLEDs. The incorporation of tert-butyldimethylsilyl groups can enhance the solubility and processability of these materials, which is crucial for device fabrication .

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(tert-butyldimethylsilyl)indole is primarily related to its reactivity as an indole derivative. The bromine atom at the 4-position and the tert-butyldimethylsilyl group at the 1-position influence its electronic properties and steric hindrance, affecting its interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, nucleophilic substitution reactions, and other transformations that are characteristic of indole chemistry.

Comparaison Avec Des Composés Similaires

4-Bromo-1-(tert-butyldimethylsilyl)indole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bromine atom and the tert-butyldimethylsilyl group, which provides a balance of reactivity and stability for various synthetic applications.

Activité Biologique

4-Bromo-1-(tert-butyldimethylsilyl)indole (CAS 193694-04-1) is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This indole derivative is notable for its role in the regioselective synthesis of indoles and its applications in the development of various therapeutic agents. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H20BrNSi
  • Molecular Weight : 310.30 g/mol
  • IUPAC Name : (4-bromoindol-1-yl)-tert-butyl-dimethylsilane
  • Purity : 98%

This compound is synthesized through a series of reactions involving the protection of indole derivatives to enhance their stability during subsequent reactions. The tert-butyldimethylsilyl (TBDMS) group serves as a protective group that allows for selective reactions without decomposing the indole structure under basic conditions .

The compound's mechanism of action has been investigated in various studies, particularly regarding its interaction with tubulin. Indoles are known to disrupt microtubule dynamics, which is critical in cancer cell proliferation. The compound's structural features suggest it may inhibit tubulin polymerization, similar to other known microtubule-targeting agents .

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism Reference
MCF-7 (Breast Cancer)0.075 - 0.095Inhibition of tubulin polymerization
Hs578T (Triple-Negative Breast Cancer)0.033Induction of apoptosis
MDA-MB-2310.620Cell cycle arrest and apoptosis

The IC50 values indicate that this compound exhibits potent antiproliferative effects, particularly in breast cancer models.

Mechanistic Insights

Research has indicated that compounds with similar structures to this compound can induce apoptosis by downregulating anti-apoptotic proteins such as Bcl2 while upregulating pro-apoptotic proteins like Bax. This dual effect contributes to the effectiveness of these compounds in inhibiting tumor growth .

Case Studies

  • Study on Diindolylamines : A study focused on the synthesis and stability of diindolylamines derived from bromoindoles showed that derivatives like this compound can be effectively used in cross-coupling reactions to yield biologically active compounds with enhanced stability under physiological conditions .
  • Anticancer Activity Assessment : Another investigation assessed the anticancer activity of various indole derivatives, including those modified with TBDMS groups. The results highlighted significant antiproliferative effects against MCF-7 cells, reinforcing the potential therapeutic applications of such compounds in oncology .

Propriétés

IUPAC Name

(4-bromoindol-1-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-10-9-11-12(15)7-6-8-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHTJMKYUPWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376830
Record name 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193694-04-1
Record name 4-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193694-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-1H-indole (36 g) in dimethylformamide (80 mL) was treated with a suspension of NaH (60% in mineraloil, 6.9 g) in dimethylformamide (200 mL) at 20° C. After stirring for 30 min the mixture was cooled to −10° C. an treated portionwise with t-butyldimethylsilyl chloride (38 g) followed by stirring for 1 h at room temperature. Standard work-up with ethyl acetate gave and oil which was purified by flash chromatography giving 4-bromo-1-(t-butyldimethylsilyl)-1H-indole (38 g) as a crystalline material.
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.